molecular formula C24H36O2 B15189026 Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate CAS No. 61295-80-5

Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate

Cat. No.: B15189026
CAS No.: 61295-80-5
M. Wt: 356.5 g/mol
InChI Key: WDMMUDLOXMIMCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate typically involves esterification reactions. One common method is the reaction of 3-cyclohexene-1-carboxylic acid with octanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: : Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl and cyclohexene moieties may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
  • Butyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
  • Hexyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate

Uniqueness: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate is unique due to its longer octyl chain, which can influence its solubility, volatility, and interaction with biological membranes. This structural feature may enhance its applications in various fields, including pharmaceuticals and industrial formulations .

Properties

CAS No.

61295-80-5

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

octyl 5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H36O2/c1-4-6-7-8-9-13-18-26-24(25)22-16-17-23(21(5-2)19(22)3)20-14-11-10-12-15-20/h10-12,14-15,17,19,21-22H,4-9,13,16,18H2,1-3H3

InChI Key

WDMMUDLOXMIMCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1CC=C(C(C1C)CC)C2=CC=CC=C2

Origin of Product

United States

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